4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine typically involves multi-step reactions. One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the triazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis, which offers a catalyst-free, additive-free, and eco-friendly approach. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Mechanism of Action
The mechanism of action of 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including kinases and phosphodiesterases, by binding to their active sites and preventing substrate access . This inhibition can modulate various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its triazolopyrimidine core is particularly notable for its role in enzyme inhibition, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H28N8O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5,6-dimethyl-7-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H28N8O/c1-14-15(2)24-21-22-13-23-29(21)20(14)28-8-6-27(7-9-28)19-12-18(25-16(3)26-19)17-4-10-30-11-5-17/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
RCYRIKOCAKIQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)C |
Origin of Product |
United States |
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